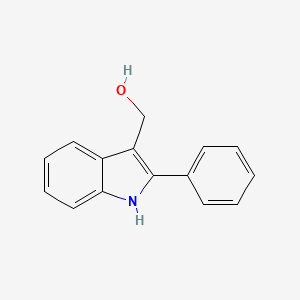
(2-Phenyl-1H-indol-3-YL)methanol
Overview
Description
(2-Phenyl-1H-indol-3-YL)methanol, also known as β-arrestin-biased agonist, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is a selective agonist of the G protein-coupled receptor (GPCR) and is known to have a high affinity for the μ-opioid receptor (MOR).
Scientific Research Applications
Synthesis of Annulated Bis-Indoles
A method has been developed for synthesizing annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols and 2-(arylethynyl)-1H-indoles. This process, catalyzed by a Ph3PAuOTf/Brønsted acid binary system, offers high efficiency, broad substrate scope, and operational simplicity. It also demonstrates potential for synthesizing pyrrole-annulated indoles using 2-(phenylethynyl)-1H-indoles and phenyl(1H-pyrrol-2-yl)methanols. Additionally, a ternary catalyst system involving PdCl2/Brønsted acid/Ph3PAuOTf has been used for synthesizing annulated bis-indoles starting from 2-(phenylbuta-1,3-diyn-1-yl)aniline and (1H-indol-3-yl)(aryl)methanol (Inamdar, Gonnade, & Patil, 2017).
Inhibition of NorA Efflux Pump in Staphylococcus aureus
Synthesis of 2-aryl-1H-indoles, including (2-phenyl-1H-indol-3-yl)-methanol, has been studied for their inhibition effects on the NorA efflux pump in Staphylococcus aureus. These studies identified (2-phenyl-1H-indol-5-yl)-methanol as a promising new antibacterial lead compound against S. aureus (Ambrus et al., 2008).
Synthesis of 2-(1H-Indol-3-yl)-N'-[Substituted] Acetohydrazides
Research focused on transforming 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate and subsequently into 2-(1H-Indol-3-yl)acetohydrazide. This compound was used in reactions to generate various substituted acetohydrazides. These derivatives showed antibacterial activities close to standard Ciprofloxacin and demonstrated moderate to weak anti-enzymatic potential against various enzymes, indicating potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Synthesis of 2-(1H-Indol-3-yl)-3-Phenylquinazolin-4(3H)-Ones
A study reported a p-TSA catalyzed synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones in methanol at reflux condition. This process offers several advantages like high yield, shorter reaction time, and no need for chromatographic purification (Tamilselvi, Ramesh, & Lalitha, 2021).
Synthesis
of 9H-Pyrrolo[1,2-a]indol-9-one DerivativesA method for preparing 9H-pyrrolo[1,2-a]indol-9-ones has been developed using active manganese dioxide to promote intramolecular cyclization of [2-(1H-pyrrol-1-yl)phenyl]methanols. This efficient process yields the title compounds under mild conditions without needing to isolate intermediate aldehydes (Aiello, Garofalo, & Grande, 2010).
Synthesis of Novel Indole Based 1,3,4-Oxadiazoles
Research involved synthesizing a novel series of indole-based oxadiazoles starting from (1H-indol-3-yl)-methanol. The compounds underwent evaluation for antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Aza-Piancatelli Rearrangement/Michael Reaction
A study described In(OTf)3-catalyzed aza-Piancatelli rearrangement with Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method offers advantages like good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Instrumental Analysis and Molecular Docking Study
An instrumental analysis and molecular docking study were conducted on synthesized indole derivatives, including 2-phenyl-1H-indole-3-carbaldehyde, derived from (2-phenyl-1H-indol-3-yl)methanol. The study provides insights into the potential applications of these compounds in various fields (Singh & Malik, 2016).
Future Directions
: Zhang, G. N., Zhao, J., Li, Q., Wang, M., Zhu, M., Wang, J., Cen, S., & Wang, Y. (2021). Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur J Med Chem, 223, 113622. Full text : Synthesis, Pharmacological Evaluation and Molecular Docking Studies of Novel 1,2,3-Triazole Derivatives as Potential Anticancer Agents. Pharmaceutical Chemistry Journal, 55(7), 590–597. Full text : Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)acetic acid. Acta Crystallographica Section E, 71(2), o171–o172. Full text : Crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-benzimidazol-2-yl)methylene]benzenesulfonamide. *Act
properties
IUPAC Name |
(2-phenyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-9,16-17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMARKUBVSTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1H-indol-3-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



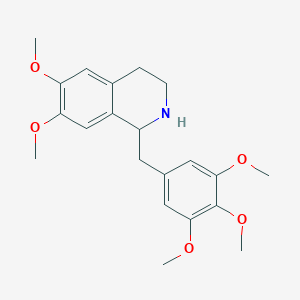
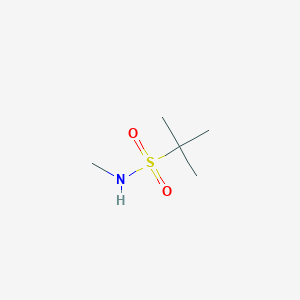

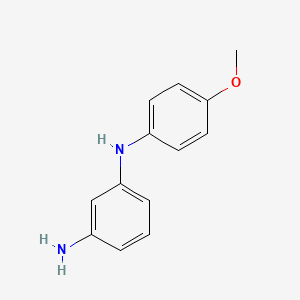
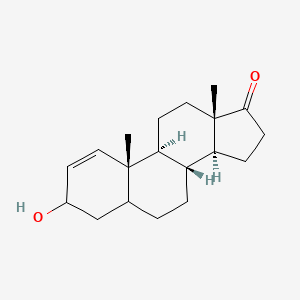
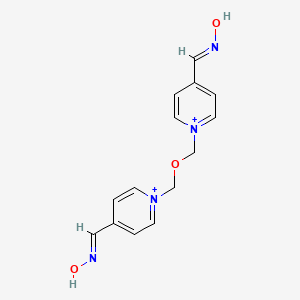
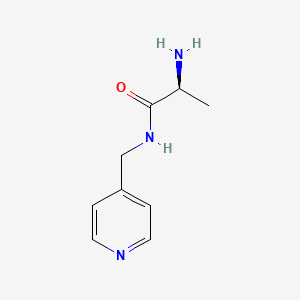
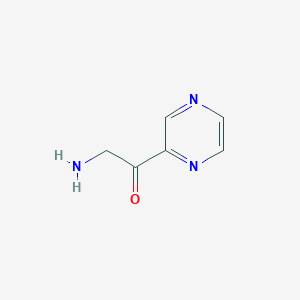
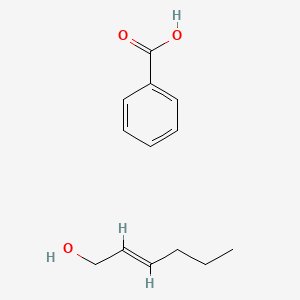
![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)
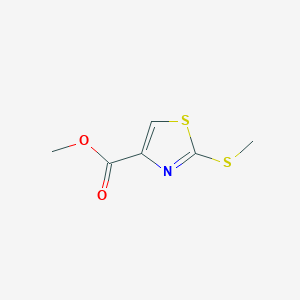

![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)
